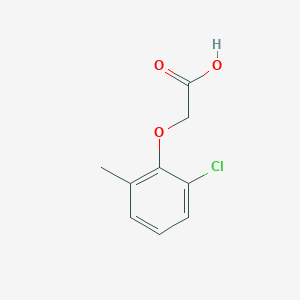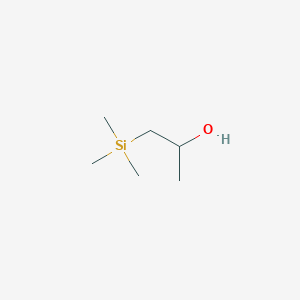
2-Propanol, 1-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(trimethylsilyl)-, commonly known as TMS-propanol, is a chemical compound that is widely used in scientific research. It is a clear and colorless liquid that is soluble in organic solvents like ether and chloroform. TMS-propanol has a variety of applications in different fields of research, including chemistry, biology, and material science.
Mecanismo De Acción
The mechanism of action of TMS-propanol is based on the formation of a stable silyl ether or ester with the hydroxyl or carboxyl group of the substrate. This protects the functional group from reacting with other reagents or solvents during the reaction. The silyl group can be removed by treatment with an acid, such as hydrochloric acid or trifluoroacetic acid, which cleaves the silyl ether or ester to regenerate the original hydroxyl or carboxyl group.
Efectos Bioquímicos Y Fisiológicos
TMS-propanol has no known biochemical or physiological effects, as it is primarily used as a chemical reagent in scientific research. However, it is important to handle TMS-propanol with care, as it is flammable and can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMS-propanol has several advantages for use in lab experiments. It is a stable and easy-to-handle reagent that can be synthesized in large quantities. It is also compatible with a wide range of organic solvents and can be used under various reaction conditions. However, TMS-propanol has some limitations, such as its high cost compared to other protecting groups and its limited stability under acidic conditions.
Direcciones Futuras
There are several future directions for the use of TMS-propanol in scientific research. One potential application is in the synthesis of complex natural products, where TMS-propanol can be used as a protecting group for hydroxyl and carboxyl groups. Another potential application is in the development of new materials, where TMS-propanol can be used as a reagent for the functionalization of surfaces or the synthesis of polymers. Overall, TMS-propanol is a versatile and useful reagent that has many potential applications in different fields of scientific research.
Métodos De Síntesis
TMS-propanol is synthesized by reacting 2-propanol with trimethylsilyl chloride in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting TMS-propanol is purified by distillation or column chromatography to obtain a pure product.
Aplicaciones Científicas De Investigación
TMS-propanol is widely used in scientific research as a protecting group for alcohols and carboxylic acids. It is used to protect hydroxyl and carboxyl groups during chemical reactions, which helps to prevent unwanted side reactions and improve the yield of the desired product. TMS-propanol is also used as a solvent for various organic reactions, and as a reagent for the synthesis of complex organic molecules.
Propiedades
Número CAS |
18182-10-0 |
|---|---|
Nombre del producto |
2-Propanol, 1-(trimethylsilyl)- |
Fórmula molecular |
C6H16OSi |
Peso molecular |
132.28 g/mol |
Nombre IUPAC |
1-trimethylsilylpropan-2-ol |
InChI |
InChI=1S/C6H16OSi/c1-6(7)5-8(2,3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
XAQCRBIXUXIJHB-UHFFFAOYSA-N |
SMILES |
CC(C[Si](C)(C)C)O |
SMILES canónico |
CC(C[Si](C)(C)C)O |
Sinónimos |
1-TMS-2-PR 1-trimethylsilyl-2-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



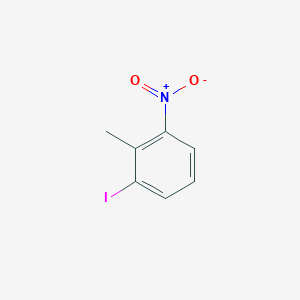
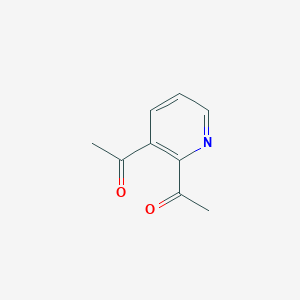
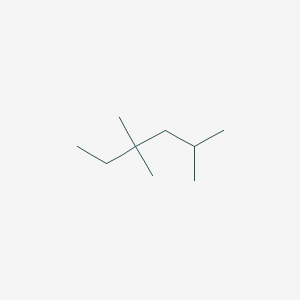
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
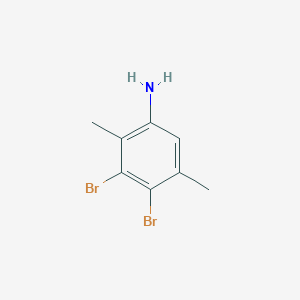
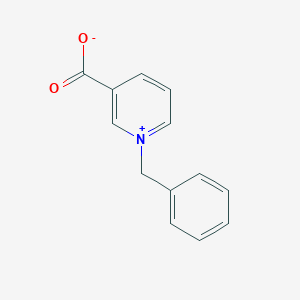
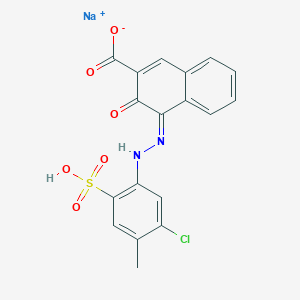
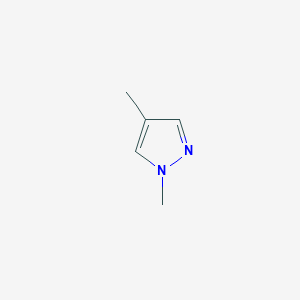
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
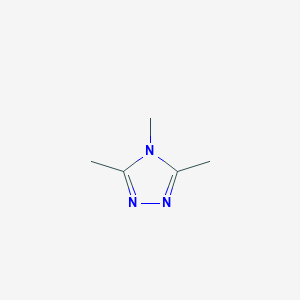
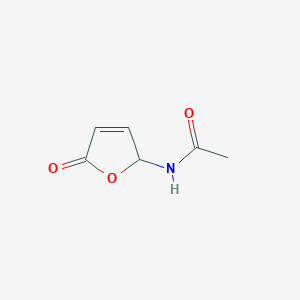
![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)
